N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
“N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound that features a pyrazole ring, a phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the ethoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the methylsulfonyl group: This can be done using a sulfonyl chloride in the presence of a base.
Final coupling with methanesulfonamide: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions could target the pyrazole ring or the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
“N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
The uniqueness of “N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, might enhance its lipophilicity and membrane permeability.
Biological Activity
N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 724437-60-9, is a complex organic compound with a molecular formula of C19H23N3O5S2. This compound belongs to the pyrazole class of compounds, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a methanesulfonamide group and a pyrazole moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies on pyrazole derivatives indicate that they exhibit significant pharmacological activities. The biological activities of this compound are primarily linked to its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research has shown that certain pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are crucial targets in cancer therapy . These findings suggest that this compound could be a candidate for further development in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have indicated that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . The specific mechanisms often involve the modulation of pathways such as NF-kB and COX enzymes.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that related compounds exhibit significant activity against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial effects . This property is particularly relevant in the context of rising antibiotic resistance.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Antitumor Activity : A study focused on the synthesis and evaluation of pyrazole carboxamides found that certain derivatives exhibited potent antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyrazole ring for enhancing anticancer efficacy .
- Anti-inflammatory Effects : In another study, a series of substituted pyrazoles were tested for their ability to inhibit inflammatory responses in vitro. Results showed that these compounds significantly reduced TNF-alpha production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Efficacy : A comprehensive evaluation of several pyrazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, with some compounds showing inhibition zones comparable to standard antibiotics .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Anticancer | Inhibits tumor growth | Inhibition of BRAF(V600E), EGFR |
Anti-inflammatory | Reduces inflammation | Modulation of NF-kB and COX pathways |
Antimicrobial | Broad-spectrum activity | Disruption of microbial cell functions |
Properties
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-27-19-11-6-5-10-16(19)18-13-17(20-22(18)29(3,25)26)14-8-7-9-15(12-14)21-28(2,23)24/h5-12,18,21H,4,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFTXRYNRPRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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